2-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-1-methyl-1H-benzimidazole
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Overview
Description
2-{[2-(2-Chlorophenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for their potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2-Chlorophenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the benzimidazole core with a suitable thiol compound, such as 2-(2-chlorophenoxy)ethanethiol, under basic conditions.
Methylation: The final step involves the methylation of the benzimidazole nitrogen using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2-Chlorophenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted benzimidazole derivatives
Scientific Research Applications
2-{[2-(2-Chlorophenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(2-Chlorophenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(2-Chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazole
- 2-{[2-(2-Chlorophenoxy)ethyl]sulfanyl}-1-methyl-1H-indazole
- 2-{[2-(2-Chlorophenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-thiazole
Uniqueness
2-{[2-(2-Chlorophenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenoxy and sulfanyl groups enhances its reactivity and potential biological activities compared to similar compounds.
Properties
Molecular Formula |
C16H15ClN2OS |
---|---|
Molecular Weight |
318.8 g/mol |
IUPAC Name |
2-[2-(2-chlorophenoxy)ethylsulfanyl]-1-methylbenzimidazole |
InChI |
InChI=1S/C16H15ClN2OS/c1-19-14-8-4-3-7-13(14)18-16(19)21-11-10-20-15-9-5-2-6-12(15)17/h2-9H,10-11H2,1H3 |
InChI Key |
OXPVPPYLQFMMJI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCCOC3=CC=CC=C3Cl |
Origin of Product |
United States |
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